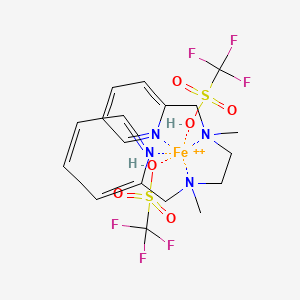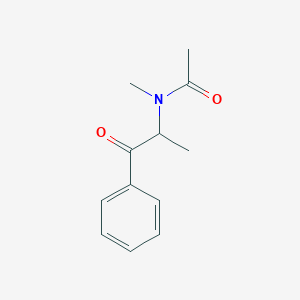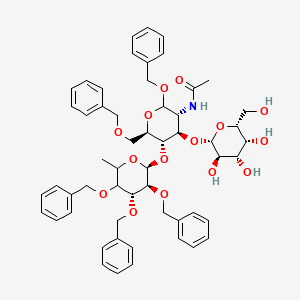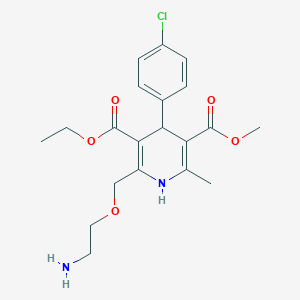
p-Cl-Amlodipine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Chloro-Amlodipine: is a derivative of Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. Amlodipine works by relaxing the blood vessels, allowing blood to flow more easily, thereby reducing blood pressure and alleviating chest pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Chloro-Amlodipine involves several steps, starting with the preparation of the dihydropyridine ring. This is typically achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. The p-chloro substituent is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of p-Chloro-Amlodipine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: p-Chloro-Amlodipine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry: p-Chloro-Amlodipine is used as a reference compound in analytical chemistry for the development of new analytical methods, such as HPLC and spectrophotometry .
Biology: In biological research, p-Chloro-Amlodipine is used to study the effects of calcium channel blockers on cellular processes, including cell signaling and ion transport .
Medicine: Medically, p-Chloro-Amlodipine is investigated for its potential use in treating cardiovascular diseases, particularly hypertension and angina .
Industry: In the pharmaceutical industry, p-Chloro-Amlodipine is used in the formulation of combination therapies for hypertension and angina .
Mechanism of Action
p-Chloro-Amlodipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The molecular targets include the L-type calcium channels, and the pathways involved are primarily related to calcium signaling and vascular tone regulation .
Comparison with Similar Compounds
Amlodipine: The parent compound, widely used for hypertension and angina.
Nifedipine: Another calcium channel blocker with similar uses but different pharmacokinetic properties.
Felodipine: Similar to Amlodipine but with a shorter half-life.
Lercanidipine: A newer calcium channel blocker with improved side effect profile.
Uniqueness: p-Chloro-Amlodipine is unique due to the presence of the p-chloro substituent, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This modification can potentially enhance its efficacy or reduce side effects .
Properties
Molecular Formula |
C20H25ClN2O5 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-5-7-14(21)8-6-13/h5-8,17,23H,4,9-11,22H2,1-3H3 |
InChI Key |
BZUCPNWDVIHOQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)C)COCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


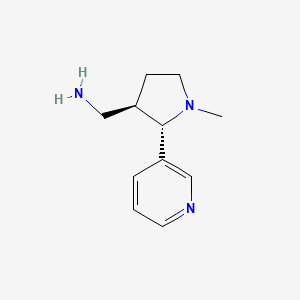


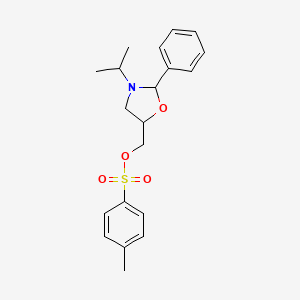



![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
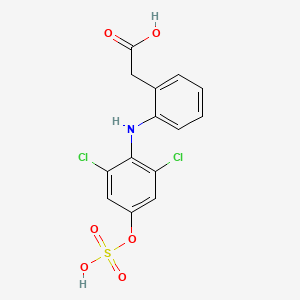
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
